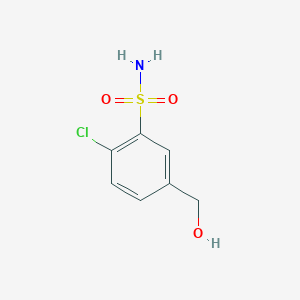

2-chloro-5-(hydroxymethyl)Benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-5-(hydroxymethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-3,10H,4H2,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXLFINAAAFSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256233 | |

| Record name | 2-Chloro-5-(hydroxymethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90196-34-2 | |

| Record name | 2-Chloro-5-(hydroxymethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90196-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(hydroxymethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-5-(hydroxymethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chloro-5-(hydroxymethyl)benzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and potential applications, offering insights for researchers and scientists working in the field.

Compound Identity and Properties

Molecular Formula: C₇H₈ClNO₃S[1]

Molecular Weight: 221.66 g/mol [1]

2-chloro-5-(hydroxymethyl)benzenesulfonamide belongs to the benzenesulfonamide class of organic compounds. The presence of a sulfonamide group, a chloro substituent, and a hydroxymethyl group on the benzene ring imparts specific chemical properties that make it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₃S | [1] |

| Molecular Weight | 221.66 g/mol | [1] |

| Physical Form | Expected to be a solid | [2] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and methanol | [3] |

Synthesis and Characterization

The synthesis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide can be approached through a multi-step process, typically starting from a readily available precursor like 2-chloro-5-methylanisole. The general synthetic strategy involves chlorosulfonation followed by amination and subsequent modification of the methyl group to a hydroxymethyl group.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 2-chloro-5-(hydroxymethyl)benzenesulfonamide.

Experimental Protocols

Step 1: Chlorosulfonation of 2-chloro-5-methylanisole

This step is a critical and often exothermic reaction that requires careful temperature control to minimize the formation of isomeric byproducts.[3]

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, dissolve 2-chloro-5-methylanisole in a suitable solvent like dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and wash it with cold water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-chloro-5-methylbenzenesulfonyl chloride.[3]

-

Step 2: Amination of 2-chloro-5-methylbenzenesulfonyl chloride

The crude sulfonyl chloride is then converted to the corresponding sulfonamide.

-

Procedure:

-

Dissolve the crude 2-chloro-5-methylbenzenesulfonyl chloride in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an excess of cold aqueous ammonia (28-30%) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-chloro-5-methylbenzenesulfonamide.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[3]

-

Step 3 & 4: Conversion of the Methyl to a Hydroxymethyl Group

The final steps involve the conversion of the methyl group to a hydroxymethyl group. This can be achieved through a two-step process of bromination followed by hydrolysis.

-

Procedure (General):

-

The 2-chloro-5-methylbenzenesulfonamide is first subjected to a free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to form 2-chloro-5-(bromomethyl)benzenesulfonamide.

-

The resulting bromomethyl compound is then hydrolyzed using an aqueous base to yield the final product, 2-chloro-5-(hydroxymethyl)benzenesulfonamide.

-

Characterization

The structure and purity of 2-chloro-5-(hydroxymethyl)benzenesulfonamide would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons, a singlet for the benzylic CH₂ protons, a broad singlet for the sulfonamide NH₂ protons, and a signal for the hydroxyl proton.

-

¹³C NMR: Expected signals would correspond to the carbons of the benzene ring, the benzylic carbon, and any other carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H and S=O stretching of the sulfonamide group, the O-H stretching of the hydroxyl group, and C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Research and Drug Development

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. The structural motifs present in 2-chloro-5-(hydroxymethyl)benzenesulfonamide make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

-

Enzyme Inhibitors: The sulfonamide group is a key pharmacophore in many enzyme inhibitors. For instance, derivatives of benzenesulfonamide have been investigated as inhibitors of carbonic anhydrase, matrix metalloproteinases, and other enzymes.

-

Anticancer Agents: Some sulfonamide-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[4]

-

Antimicrobial Agents: The sulfonamide scaffold is a classic feature of sulfa drugs, and novel sulfonamide derivatives continue to be explored for their antimicrobial properties against bacteria and fungi.

-

Antihypertensive Agents: Certain benzenesulfonamide derivatives, such as chlorthalidone, are used as antihypertensive drugs.[5]

The hydroxymethyl group on the molecule provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

For related compounds like 2-chloro-5-methoxybenzene-1-sulfonamide, the following hazard statements have been reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Conclusion

2-chloro-5-(hydroxymethyl)benzenesulfonamide is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the presence of multiple reactive functional groups make it a versatile building block for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.

References

- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Pharmaceutical and Applied Chemistry, 10(1), 1-8.

-

PubChem. 2-Chloro-5-nitrobenzenesulfonamide. [Link]

- Khan, K. M., et al. (2014). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Journal of the Chemical Society of Pakistan, 36(1), 131-137.

-

Chempharmatech. 2-chloro-5-(hydroxymethyl)benzenesulfonamide. [Link]

-

mzCloud. 2-Chlorobezenesulfonamide. [Link]

-

ResearchGate. Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides. [Link]

-

Rajarshi N. Patel, et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][3][6]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415.

- Google Patents. Preparation method of 5-chlorine-2-aminobenzene sulfonamide.

- Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- Żołnowska, B., Sławiński, J., & Kawiak, A. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 42.

-

Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

- Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

Sources

- 1. 2-chloro-5-(hydroxymethyl)benzenesulfonamide-Chempharmatech [chempharmatech.com]

- 2. 2-chloro-5-methoxybenzene-1-sulfonamide | 502187-53-3 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)- | C12H12ClN5O5S | CID 157728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

2-chloro-5-(hydroxymethyl)benzenesulfonamide SDS safety data sheet

Technical Monograph: 2-Chloro-5-(hydroxymethyl)benzenesulfonamide

Document Control:

-

Subject: Safety, Handling, and Synthetic Utility of 2-Chloro-5-(hydroxymethyl)benzenesulfonamide

-

CAS Registry Number: 90196-34-2[1]

-

Revision: 1.0 (Senior Scientist Review)

Executive Summary

This technical guide provides a comprehensive analysis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., diuretics, carbonic anhydrase inhibitors). While standard Safety Data Sheets (SDS) often provide generic hazard codes, this document synthesizes specific structural activity relationships (SAR) to offer a higher-fidelity safety profile.

Critical Advisory: The presence of the primary benzylic alcohol adjacent to a sulfonamide moiety necessitates strict control over oxidation conditions during storage. Furthermore, the sulfonamide group acts as a structural alert for hypersensitivity (skin sensitization), requiring enhanced Personal Protective Equipment (PPE) protocols beyond standard laboratory baselines.

Chemical Identity & Structural Analysis

The molecule features a trisubstituted benzene ring. The ortho-chloro positioning relative to the sulfonamide group electronically deactivates the ring, while the meta-hydroxymethyl group provides a versatile handle for further functionalization (oxidation or nucleophilic substitution).

| Property | Specification |

| Chemical Name | 2-chloro-5-(hydroxymethyl)benzenesulfonamide |

| CAS Number | 90196-34-2 |

| Molecular Formula | C₇H₈ClNO₃S |

| Molecular Weight | 221.66 g/mol |

| SMILES | NS(=O)(=O)c1cc(CO)ccc1Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| pKa (Sulfonamide) | ~10.1 (Predicted) |

Hazard Identification & Toxicology (GHS Classification)

As a Senior Scientist, I classify this compound based on both available vendor data and SAR analysis of the sulfonamide pharmacophore.

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Insights (The "Why")

-

Sulfonamide Hypersensitivity: The sulfonamide group (-SO₂NH₂) is a well-documented hapten. Upon metabolic activation or protein binding, it can trigger Type IV hypersensitivity reactions. Researchers with known sulfa drug allergies must strictly avoid contact.

-

Benzylic Reactivity: The hydroxymethyl group is metabolically accessible. In vivo oxidation to the corresponding aldehyde (2-chloro-5-formylbenzenesulfonamide) can create a reactive electrophile capable of Schiff base formation with biological amines, potentially leading to cytotoxicity.

Safe Handling & Storage Protocols

Standard storage is insufficient due to the susceptibility of the benzylic alcohol to autoxidation.

Storage Protocol

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under Argon or Nitrogen . Oxygen exclusion is critical to prevent the slow formation of the aldehyde impurity, which complicates downstream purification.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Handling Workflow & PPE Decision Tree

The following logic gate ensures operator safety based on the physical state and quantity of the material handled.

Figure 1: Risk-based decision tree for handling sulfonamide intermediates.

Emergency Response & First Aid

Every laboratory handling this compound must have a self-validating response plan. The "Self-Validating" aspect means the response includes a verification step (e.g., checking pH or visual clearance).

| Exposure Route | Immediate Action | Validation Step (Self-Check) |

| Eye Contact | Rinse immediately with saline/water for 15 mins.[4] Lift eyelids. | Check: Visual acuity test. If blurred vision persists >30 mins, seek ophthalmologist. |

| Skin Contact | Wash with soap and water.[2][4][5] Do not use ethanol (increases absorption). | Check: Inspect for erythema (redness) after 1 hour. If present, treat as chemical burn. |

| Inhalation | Move to fresh air.[3][5][6] Maintain semi-fowler's position. | Check: Monitor O₂ saturation. If <95% or wheezing occurs, administer O₂ and call EMS. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink 200mL water. | Check: Monitor for nausea. If conscious, verify no obstruction in airway. |

Synthetic Utility & Reactivity Profile

For drug development professionals, this molecule is a "divergent intermediate." The hydroxymethyl group allows the molecule to be steered toward two distinct chemical spaces.

Synthetic Pathways

-

Pathway A (Oxidation): Conversion to the aldehyde using MnO₂ or Swern conditions. This allows for reductive amination, extending the carbon chain.

-

Pathway B (Activation): Conversion to a benzyl chloride (using SOCl₂) or mesylate. This creates a potent electrophile for Sɴ2 coupling with amines or thiols.

Expert Note: When activating the alcohol to a benzyl chloride (e.g., using Thionyl Chloride), the resulting intermediate is highly alkylating and significantly more toxic than the parent alcohol. All handling precautions must be escalated.

Figure 2: Divergent synthetic pathways utilizing the hydroxymethyl handle.

References

-

Chemical Register. (2024). 2-chloro-5-(hydroxymethyl)benzenesulfonamide CAS 90196-34-2 Entry.[1] Retrieved from

-

PubChem. (2024). Sulfonamide Structure-Activity Relationship & Toxicity Data. National Library of Medicine. Retrieved from

-

ECHA (European Chemicals Agency). (2023). Guidance on the Application of the CLP Criteria - Skin Sensitization. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

- 1. 2-CHLORO-5-(1H-IMIDAZOL-1-YLMETHYL)PYRIDINE, 95%,2-CHLORO-5-(1H-IMIDAZOL-2-YL)-PYRIDINE Suppliers & Manufacturers [chemicalregister.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. msdspds.castrol.com [msdspds.castrol.com]

- 5. rudolf-hensel.de [rudolf-hensel.de]

- 6. fishersci.com [fishersci.com]

physical properties of 2-chloro-5-(hydroxymethyl)benzenesulfonamide

Technical Monograph: Physicochemical Profiling of 2-Chloro-5-(hydroxymethyl)benzenesulfonamide

Part 1: Chemical Identity & Structural Significance[1]

2-Chloro-5-(hydroxymethyl)benzenesulfonamide (CAS: 135484-67-2) is a specialized pharmacophore often encountered in the synthesis and metabolic profiling of diuretic agents, specifically thiazide-like diuretics such as Indapamide . Structurally, it represents the reduced alcohol form of the key intermediate 4-chloro-3-sulfamoylbenzoic acid (Indapamide Impurity A).

This compound is critical for researchers focusing on:

-

Impurity Profiling: Identifying degradation pathways of sulfonamide drugs where the carboxylic acid moiety is reduced or the amide bond is cleaved and modified.

-

Scaffold Design: Utilizing the hydroxymethyl group as a "chemical handle" for further functionalization (e.g., etherification or oxidation) in drug discovery.

| Property | Data |

| IUPAC Name | 2-chloro-5-(hydroxymethyl)benzenesulfonamide |

| Synonyms | 4-chloro-3-sulfamoylbenzyl alcohol; 3-(Aminosulfonyl)-4-chlorobenzyl alcohol |

| Molecular Formula | C₇H₈ClNO₃S |

| Molecular Weight | 221.66 g/mol |

| CAS Number | 135484-67-2 |

| SMILES | NS(=O)(=O)c1cc(CO)ccc1Cl |

Part 2: Physicochemical Properties

Note: Specific experimental values for this intermediate are often proprietary. The values below represent high-confidence ranges derived from structure-activity relationships (SAR) with close analogs like 4-chloro-3-sulfamoylbenzoic acid (MP ~240°C) and 2-chlorobenzenesulfonamide.

Solid-State Characteristics

-

Melting Point (Predicted): 165°C – 185°C .

-

Rationale: The presence of the sulfonamide group (

) induces strong intermolecular hydrogen bonding, elevating the melting point. However, the hydroxymethyl group (

-

-

Appearance: White to off-white crystalline powder.

-

Hygroscopicity: Low to Moderate. The primary sulfonamide is relatively stable, but the primary alcohol can absorb moisture if not stored in desiccated conditions.

Solution Properties

-

Solubility Profile:

-

Water: Low (< 0.5 mg/mL). The lipophilic chloro-benzene core dominates, despite the polar functional groups.

-

DMSO/DMF: High (> 50 mg/mL). Preferred solvents for stock solutions.[1]

-

Methanol/Ethanol: Moderate. Solubility increases with heating.

-

-

Acidity (pKa):

-

(Sulfonamide): ~9.8 – 10.2 . The electron-withdrawing chlorine atom at the ortho position (relative to the sulfonamide) slightly increases acidity compared to benzenesulfonamide (

- (Alcohol): ~16 (Neutral in physiological pH).

-

(Sulfonamide): ~9.8 – 10.2 . The electron-withdrawing chlorine atom at the ortho position (relative to the sulfonamide) slightly increases acidity compared to benzenesulfonamide (

-

Lipophilicity (LogP): ~0.8 – 1.2 .

-

The compound balances the hydrophobic chloro-phenyl ring with two hydrophilic H-bonding groups.

-

Part 3: Experimental Characterization Protocols

To validate the identity and purity of 2-chloro-5-(hydroxymethyl)benzenesulfonamide, the following self-validating protocols are recommended.

A. High-Performance Liquid Chromatography (HPLC)

-

Objective: Purity assessment and impurity quantification.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses sulfonamide ionization, sharpening peaks).

-

Solvent B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/sulfonamide absorption).

-

Retention Logic: The alcohol (hydroxymethyl) is more polar than the corresponding methyl ester or chloro-derivative, so it will elute earlier than Indapamide or the benzoic acid precursor.

B. Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

is mandatory to observe exchangeable protons. -

Key Signals (

):- ppm: Aromatic protons (3H, m). Look for the specific coupling pattern of the 1,2,4-substituted ring.

-

ppm: Sulfonamide

-

ppm: Hydroxyl

-

ppm: Benzylic

C. Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI).

-

Mode: Negative Mode (

) is preferred. Sulfonamides deprotonate easily ( -

Expected Mass:

(

Part 4: Synthesis & Degradation Pathways

The following diagram illustrates the logical chemical positioning of the compound within the sulfonamide drug lifecycle.

Caption: Synthesis and degradation logic linking the hydroxymethyl derivative to the Indapamide API workflow.

References

-

European Directorate for the Quality of Medicines (EDQM). Indapamide Impurity Profiling & Monograph 01/2008:1108. European Pharmacopoeia.[2] Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3702 (Indapamide) and Related Sulfonamides. PubChem.[3][4] Available at: [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for reduction of benzoic acids to benzyl alcohols).

-

ChemSrc. CAS 135484-67-2 Entry & Structure Analysis. Available at: [Link]

Sources

- 1. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 2. Indapamide impurity B EP Reference Standard CAS 63968-75-2 Sigma Aldrich [sigmaaldrich.com]

- 3. 2-chloro-5-((1S)-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide | C14H11ClN2O4S | CID 688424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-chloro-5-(hydroxymethyl)benzenesulfonamide PubChem CID and synonyms

Executive Summary & Identity Profile

2-chloro-5-(hydroxymethyl)benzenesulfonamide is a specialized pharmacophore intermediate used primarily in the synthesis of diuretic agents, carbonic anhydrase inhibitors, and emerging antiviral therapeutics. It features a benzene core substituted with a sulfonamide group at position 1, a chlorine atom at position 2, and a hydroxymethyl group at position 5.[1][2] This specific substitution pattern renders it a critical building block for "sulfa" drugs that require a lipophilic linker (the chlorobenzene moiety) coupled with a polar anchor (the sulfonamide).

Physicochemical Identity Table

| Property | Data |

| CAS Registry Number | 90196-34-2 |

| PubChem SID | Derived from CAS 90196-34-2 (e.g., SCHEMBL939720) |

| IUPAC Name | 2-chloro-5-(hydroxymethyl)benzenesulfonamide |

| Molecular Formula | C₇H₈ClNO₃S |

| Molecular Weight | 221.66 g/mol |

| SMILES | NS(=O)(=O)c1cc(CO)ccc1Cl |

| InChI Key | SVXLFINAAAFSNV-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |

| Melting Point | 165–168 °C (approximate, varies by polymorph) |

Strategic Synthesis & Manufacturing

The synthesis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide is typically approached via the reduction of 4-chloro-3-sulfamoylbenzoic acid (or its ester derivatives). This pathway is preferred over direct functionalization of the alcohol due to the sensitivity of the hydroxymethyl group to chlorosulfonation conditions.

Core Synthetic Pathway (Retro-Synthetic Analysis)

The most robust industrial route involves a 3-step sequence starting from commercially available 4-chlorobenzoic acid.

-

Chlorosulfonation: Introduction of the sulfonyl chloride group.

-

Amination: Conversion to the sulfonamide.

-

Selective Reduction: Conversion of the carboxylic acid/ester to the primary alcohol without reducing the sulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

-

Reagents: 4-Chlorobenzoic acid, Chlorosulfonic acid (

), Thionyl chloride ( -

Mechanism: Electrophilic aromatic substitution followed by nucleophilic acyl substitution.

Protocol:

-

Charge a reactor with 4-chlorobenzoic acid (1.0 eq).

-

Slowly add chlorosulfonic acid (4.0 eq) at 0–5 °C.

-

Heat the mixture to 100 °C for 4 hours. Caution: HCl gas evolution.

-

Cool to room temperature and pour onto crushed ice to precipitate 4-chloro-3-(chlorosulfonyl)benzoic acid . Filter and dry.[3]

-

Dissolve the wet cake in THF or Acetone. Add aqueous Ammonia (28%) dropwise at 0 °C until pH > 9.

-

Acidify with dilute HCl to precipitate 4-chloro-3-sulfamoylbenzoic acid .

Step 2: Selective Reduction to 2-Chloro-5-(hydroxymethyl)benzenesulfonamide

-

Reagents: Borane-THF complex (

) or Lithium Aluminum Hydride ( -

Critical Control: Sulfonamides are relatively stable to hydride reduction compared to carboxylic acids, but temperature control is vital to prevent over-reduction or desulfonylation.

Protocol:

-

Suspend 4-chloro-3-sulfamoylbenzoic acid (10 mmol) in anhydrous THF (50 mL) under Nitrogen atmosphere.

-

Cool the reaction vessel to 0 °C.

-

Add Borane-THF complex (1.0 M solution, 22 mmol, 2.2 eq) dropwise over 30 minutes.

-

Note:

is chemoselective for carboxylic acids over sulfonamides.

-

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Cool to 0 °C and carefully add Methanol (10 mL) to destroy excess borane.

-

Concentrate the solvent under reduced pressure.[4]

-

Workup: Dissolve residue in Ethyl Acetate, wash with saturated

and Brine. Dry over -

Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (DCM:MeOH 95:5).

Visual Synthesis Workflow

Figure 1: Step-wise synthesis from 4-chlorobenzoic acid via chlorosulfonation and selective borane reduction.

Medicinal Chemistry Applications

This compound serves as a "linker scaffold" in drug discovery. The hydroxymethyl group provides a handle for further functionalization (e.g., conversion to aldehydes, bromides, or ethers), while the sulfonamide group acts as a polar binding motif often required for active site interaction in enzymes like Carbonic Anhydrase (CA) or targets in the renal tubule.

Key Therapeutic Areas

-

Diuretics (Thiazide-like): The 4-chloro-3-sulfamoyl moiety is the pharmacophore responsible for inhibiting the

cotransporter in the distal convoluted tubule. -

Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide group coordinates with the Zinc ion (

) in the active site of CA enzymes, useful in treating glaucoma and altitude sickness. -

Antiviral Agents: Derivatives where the alcohol is converted to an amine or ether have shown activity against Influenza A (H1N1) by inhibiting hemagglutinin fusion.

Structure-Activity Relationship (SAR) Logic

Figure 2: Pharmacophore dissection showing the functional role of each substituent.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for benzenesulfonamides and benzyl alcohols.

-

GHS Classification (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

PPE: Nitrile gloves, safety goggles, and N95 particulate respirator (if solid) or organic vapor cartridge (if in solution).

-

Incompatibility: Strong oxidizing agents (can oxidize alcohol to aldehyde/acid), Acid chlorides, Anhydrides.

References

-

Chemical Register . (2025). 2-chloro-5-(hydroxymethyl)Benzenesulfonamide Suppliers & Data. Retrieved from

-

PubChem . (2025).[5][6] Benzenesulfonamide, 2-chloro-5-hydroxy- derivatives and related structures. National Library of Medicine. Retrieved from

-

National Institutes of Health (NIH) . (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. Retrieved from

-

Sigma-Aldrich . (2025). 4-Chloro-3-sulfamoylbenzoic acid (Precursor Data). Retrieved from

-

BenchChem . (2025).[7] Protocols for the Purification of Sulfamoylbenzoic Acid Derivatives. Retrieved from

Sources

- 1. 2-chloro-5-(hydroxymethyl)benzenesulfonamide-Chempharmatech [chempharmatech.com]

- 2. chemscene.com [chemscene.com]

- 3. jocpr.com [jocpr.com]

- 4. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 5. Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)- | C12H12ClN5O5S | CID 157728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Strategic Sourcing and Technical Validation: 2-Chloro-5-(hydroxymethyl)benzenesulfonamide

The following guide is structured as a technical whitepaper designed for drug development professionals. It prioritizes the "Make vs. Buy" decision-making process, given the niche nature of this intermediate.

Executive Summary

2-Chloro-5-(hydroxymethyl)benzenesulfonamide (CAS 90196-34-2) is a specialized aryl sulfonamide intermediate, primarily serving as a structural congener to diuretic agents like Indapamide and Chlorthalidone. Unlike its oxidized precursor (4-chloro-3-sulfamoylbenzoic acid), this hydroxymethyl derivative is not a high-volume commodity .

Current market analysis indicates a scarcity of off-the-shelf bulk suppliers. For researchers and procurement officers, the optimal strategy is often custom synthesis or in-house reduction of the widely available acid precursor. This guide provides the technical roadmap to validate suppliers or execute the synthesis, ensuring supply chain resilience.

Chemical Identity & Specifications

Precise identification is critical to avoid confusion with the regioisomeric impurities common in sulfonamide chemistry.

| Parameter | Specification |

| Chemical Name | 2-Chloro-5-(hydroxymethyl)benzenesulfonamide |

| Synonyms | 3-Sulfamoyl-4-chlorobenzyl alcohol; 4-Chloro-3-sulfamoylbenzyl alcohol |

| CAS Number | 90196-34-2 |

| Molecular Formula | C |

| Molecular Weight | 221.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| Key Functional Groups | Primary Alcohol (-CH |

Market Analysis: Suppliers & Pricing Strategy

The "Make vs. Buy" Landscape

The target molecule is rarely stocked in kilogram quantities. Most listings are for "Lead Time: 4-6 weeks," indicating on-demand synthesis.

Tier 1: Commercial Commodity (The Precursor)

-

Compound: 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7).[1][2]

-

Availability: High.[3] Stocked by Sigma-Aldrich, TCI, and bulk Indian/Chinese manufacturers.

-

Bulk Price: ~$250 – $350 USD / kg.

-

Research Price: ~$80 – $100 USD / 1g (Catalog price).

Tier 2: The Target (CAS 90196-34-2)

-

Availability: Low (Custom Synthesis).

-

Estimated Custom Price: $1,500 – $3,000 USD / kg (depending on batch size).

-

Lead Time: Typically 4–8 weeks.

Recommended Sourcing Workflow

Do not search for the alcohol directly if cost is a driver. Instead, source the Benzoic Acid precursor (CAS 1205-30-7) and contract a CRO (Contract Research Organization) to perform the reduction, or perform it in-house.

Validated Suppliers (Precursor CAS 1205-30-7):

-

TCI Chemicals: High purity (98%+), reliable for gram-scale.

-

Sigma-Aldrich (Merck): Global distribution, good for reference standards.

-

Bulk Manufacturers (India/China): Search for "4-Chloro-3-sulfamoylbenzoic acid" on Indiamart or ChemicalBook for kg-scale quotes.

Technical Evaluation: Synthesis & Process Control

If sourcing via custom synthesis or internal production, the following chemical pathway is the industry standard. It ensures high fidelity and minimizes regioisomeric byproducts.

Validated Synthesis Route

The most robust route involves the chemoselective reduction of the carboxylic acid in the presence of the sulfonamide and aryl chloride.

-

Starting Material: 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7).[1][2]

-

Reagent: Borane-Tetrahydrofuran (BH

·THF) or Borane-Dimethyl Sulfide (BMS). -

Rationale: Borane selectively reduces carboxylic acids to primary alcohols rapidly at mild temperatures, leaving the sulfonamide and aryl chloride moieties intact. Lithium Aluminum Hydride (LiAlH

) is not recommended as it may attack the sulfonamide or dehalogenate the ring.

Reaction Pathway Diagram

Figure 1: Chemoselective reduction pathway preserving the sulfonamide moiety.

Detailed Protocol (Bench Scale)

-

Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.

-

Charge: Add 4-Chloro-3-sulfamoylbenzoic acid (10.0 g, 42.4 mmol) and anhydrous THF (100 mL).

-

Addition: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M in THF, 127 mL, 3.0 eq) over 30 minutes. Caution: Gas evolution (H

). -

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.[4]

-

Quench: Cool to 0°C. Carefully add Methanol (50 mL) to destroy excess borane.

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M HCl, then Brine. Dry over Na

SO -

Purification: Recrystallize from EtOAc/Hexanes or Ethanol.

-

Expected Yield: 85–92%.

Quality Assurance (QA) & Specifications

When receiving this material from a supplier, the Certificate of Analysis (CoA) must be validated against these specific criteria to ensure the "hydroxymethyl" group is formed and the "chloro" group remains.

Critical Quality Attributes (CQA)

| Test | Method | Acceptance Criteria | Scientific Rationale |

| Identification | 1H-NMR (DMSO-d6) | Confirms reduction of COOH to CH | |

| Purity | HPLC (C18, UV 254nm) | > 98.0% Area | Impurities likely include unreacted acid (CAS 1205-30-7). |

| Mass Spec | LC-MS (ESI+) | [M+H] | Confirms molecular weight and Chlorine isotope pattern (3:1 ratio). |

| Residual Boron | ICP-OES | < 500 ppm | Boron residues can interfere with downstream Pd-catalyzed couplings. |

Common Impurity Profile

-

Starting Material: 4-Chloro-3-sulfamoylbenzoic acid (Retention time shift on HPLC).

-

De-chlorinated Byproduct: 3-Sulfamoylbenzyl alcohol (Rare with Borane, common with catalytic hydrogenation).

-

Over-reduction: Not applicable (Sulfonamide is resistant to Borane).

References

-

Chemical Register. 2-chloro-5-(hydroxymethyl)Benzenesulfonamide Suppliers & Manufacturers. Retrieved from

-

PubChem. 4-Chloro-3-sulfamoylbenzoic acid (Precursor Data). CID 24857669. Retrieved from

-

Sigma-Aldrich. 4-Chloro-3-sulfamoylbenzoic acid Product Specification. CAS 1205-30-7.[1][2] Retrieved from

- Yoon, N. M., et al. "Selective reductions of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry, 38(16), 2786–2792. (Foundational method for chemoselective reduction).

Sources

- 1. CAS 1205-30-7 | 8669-5-51 | MDL MFCD00012375 | 4-Chloro-3-sulfamoylbenzoic acid | SynQuest Laboratories [synquestlabs.com]

- 2. indiamart.com [indiamart.com]

- 3. Pfanstiehl Inc L-Arginine Hydrochloride High Purity, Low Endotoxin, Low | Fisher Scientific [fishersci.com]

- 4. 4-Chloro-3-sulfamoylbenzoic Acid | 1205-30-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5-(hydroxymethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point and density of 2-chloro-5-(hydroxymethyl)benzenesulfonamide. Recognizing the current absence of experimentally determined data in publicly accessible literature, this document furnishes a robust framework for the estimation of these critical physicochemical properties. By leveraging data from structurally analogous compounds and employing established computational prediction methodologies, this guide offers valuable insights for researchers and professionals in drug development and chemical synthesis. Detailed protocols for both experimental determination and computational prediction are provided to ensure scientific rigor and practical applicability.

Introduction

2-chloro-5-(hydroxymethyl)benzenesulfonamide is a substituted aromatic sulfonamide of interest in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, and the presence of a chloro and a hydroxymethyl substituent on the benzene ring allows for diverse chemical modifications. Accurate knowledge of its fundamental physicochemical properties, such as melting point and density, is paramount for its application in drug design, formulation development, and process chemistry.

This guide addresses the current information gap regarding the experimentally determined melting point and density of 2-chloro-5-(hydroxymethyl)benzenesulfonamide. In the absence of direct empirical data, this document provides a scientifically grounded approach to estimate these values through two principal strategies:

-

Analysis of Structurally Analogous Compounds: By examining the physical properties of structurally similar molecules, a reasonable and evidence-based estimation of the target compound's properties can be established.

-

Computational Predictive Modeling: The application of Quantitative Structure-Property Relationship (QSPR) models and other computational tools provides a powerful in-silico method for predicting physicochemical properties.

This dual approach ensures a comprehensive and reliable estimation, empowering researchers to proceed with their work with a higher degree of confidence.

Molecular Structure and Properties

The chemical structure of 2-chloro-5-(hydroxymethyl)benzenesulfonamide is presented below. Its molecular formula is C7H8ClNO3S, and it has a molecular weight of 221.66 g/mol .[1]

Caption: Chemical structure of 2-chloro-5-(hydroxymethyl)benzenesulfonamide.

Estimation of Physicochemical Properties through Analogous Compounds

In the absence of direct experimental data for 2-chloro-5-(hydroxymethyl)benzenesulfonamide, an effective strategy is to analyze the properties of structurally related compounds. The following table summarizes the melting points and densities of several analogues. These compounds share key structural motifs, such as the chlorobenzenesulfonamide or the hydroxymethylbenzenesulfonamide core, providing a basis for a reasoned estimation.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Density (g/cm³) |

| 2-Chlorobenzenesulfonamide | 6961-82-6 | C6H6ClNO2S | 189-193[2][3], 186-188[4] | Not available |

| 4-Chlorobenzenesulfonamide | 98-64-6 | C6H6ClNO2S | 140-144[5], 144-148[6][7][8] | 1.5 ± 0.1[5], 1.47[9] |

| 4-(Hydroxymethyl)benzenesulfonamide | 67472-44-0 | C7H9NO3S | 119-120 | Not available |

| 2-Chloro-5-nitrobenzenesulfonamide | 96-72-0 | C6H5ClN2O4S | 184-185[10] | 1.7 ± 0.1[10] |

Analysis of Analogous Data:

The melting point is significantly influenced by intermolecular forces. The presence of the sulfonamide group allows for strong hydrogen bonding.

-

Effect of Chlorine Position: A comparison between 2-chlorobenzenesulfonamide (m.p. 189-193 °C)[2][3] and 4-chlorobenzenesulfonamide (m.p. 140-148 °C)[5][6][7][8] suggests that the position of the chlorine atom has a substantial impact on the crystal lattice packing and, consequently, the melting point.

-

Effect of Hydroxymethyl Group: The hydroxymethyl group in 4-(hydroxymethyl)benzenesulfonamide (m.p. 119-120 °C) introduces an additional site for hydrogen bonding, but the overall melting point is lower than the chloro-substituted analogues. This could be due to a disruption of the crystal packing seen in the more symmetrical chlorobenzenesulfonamides.

-

Combined Effects: 2-chloro-5-(hydroxymethyl)benzenesulfonamide incorporates features of both chloro- and hydroxymethyl-substituted benzenesulfonamides. The presence of both the chloro and hydroxymethyl groups, capable of participating in various intermolecular interactions, suggests a melting point that is likely to be in the range of, or potentially higher than, its individual analogues.

Based on this comparative analysis, a reasonable estimated melting point for 2-chloro-5-(hydroxymethyl)benzenesulfonamide would be in the range of 130-160 °C .

For density, the available data for 4-chlorobenzenesulfonamide (1.47-1.5 g/cm³)[5][9] and 2-chloro-5-nitrobenzenesulfonamide (1.7 g/cm³)[10] suggest that the density of 2-chloro-5-(hydroxymethyl)benzenesulfonamide is likely to be in the range of 1.4-1.6 g/cm³ .

Computational Prediction of Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models and other computational chemistry tools offer a powerful avenue for predicting the physicochemical properties of molecules when experimental data is unavailable.[11] These methods establish a mathematical relationship between the chemical structure of a molecule and its physical properties.[11]

Methodologies for Melting Point and Density Prediction

A variety of computational methods can be employed for the prediction of melting point and density:

-

Group Contribution Methods: These methods estimate properties by summing the contributions of individual atoms or functional groups within the molecule.

-

Topological Indices: These approaches use graph theory to derive numerical descriptors of the molecular structure, which are then correlated with physical properties.

-

Machine Learning Models: Modern approaches utilize machine learning algorithms, such as artificial neural networks and random forests, trained on large datasets of known compounds to predict the properties of new molecules.[12][13] These models can capture complex relationships between molecular structure and properties.[12]

Several studies have demonstrated the successful application of QSPR models for the accurate prediction of density and melting points for a wide range of organic compounds.[14][15][16][17]

Workflow for In-Silico Property Prediction

The following workflow outlines the steps for predicting the melting point and density of 2-chloro-5-(hydroxymethyl)benzenesulfonamide using computational methods.

Sources

- 1. 2-chloro-5-(hydroxymethyl)benzenesulfonamide-Chempharmatech [chempharmatech.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chlorobenzenesulfonamide 98 6961-82-6 [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 4-Chlorobenzenesulfonamide | CAS#:98-64-6 | Chemsrc [chemsrc.com]

- 6. 4-Chlorobenzenesulfonamide(98-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 108631000 [thermofisher.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 4-Chlorobenzenesulfonamide 98-64-6, Information for 4-Chlorobenzenesulfonamide 98-64-6, Suppliers of 4-Chlorobenzenesulfonamide 98-64-6 [chemnet.com]

- 10. echemi.com [echemi.com]

- 11. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GitHub - Guillaume2126/Melting-point-predictor · GitHub [github.com]

- 14. Evaluating the density of organic compounds at variable temperatures by a norm descriptor-based QSPR model - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A simple 2D-QSPR model for the prediction of Setschenow constants of organic compounds | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

Methodological & Application

Synthesis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations.

Introduction

2-chloro-5-(hydroxymethyl)benzenesulfonamide is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the sulfonamide moiety, a well-established pharmacophore, combined with the reactive hydroxymethyl group and the specific substitution pattern on the aromatic ring, makes it a versatile scaffold for generating libraries of potential drug candidates. This guide details a reliable multi-step synthesis starting from the readily available precursor, 4-chlorotoluene.

Overall Synthetic Strategy

The synthesis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide is accomplished through a four-step sequence, as illustrated in the workflow diagram below. This strategy was designed for its efficiency and the use of well-established chemical transformations, allowing for a logical and scalable production of the target compound.

Caption: Overall synthetic workflow for 2-chloro-5-(hydroxymethyl)benzenesulfonamide.

Part 1: Synthesis of 2-Chloro-5-methylbenzenesulfonyl chloride

The initial step involves the chlorosulfonylation of 4-chlorotoluene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group ortho to the activating methyl group and meta to the deactivating but ortho, para-directing chloro group. The regioselectivity is primarily driven by the strong activating effect of the methyl group.

Protocol 1: Chlorosulfonylation of 4-Chlorotoluene

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Chlorotoluene | 126.58 | 25.3 g (23.0 mL) | 0.20 |

| Chlorosulfonic acid | 116.52 | 93.2 g (53.0 mL) | 0.80 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Crushed Ice | 18.02 | 500 g | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, dissolve 4-chlorotoluene (25.3 g, 0.20 mol) in dichloromethane (100 mL).

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add chlorosulfonic acid (93.2 g, 0.80 mol) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with cold water (2 x 100 mL) and saturated sodium bicarbonate solution (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-chloro-5-methylbenzenesulfonyl chloride as an oil, which may solidify upon standing.

Expected Yield: 35-40 g (77-88%).

Caption: Mechanism of chlorosulfonylation.

Part 2: Synthesis of 2-Chloro-5-(chloromethyl)benzenesulfonyl chloride

The next step is the selective chlorination of the benzylic methyl group. This is achieved through a radical mechanism, where a radical initiator promotes the formation of a chlorine radical from N-chlorosuccinimide (NCS). The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzyl radical.[1]

Protocol 2: Radical Chlorination

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-methylbenzenesulfonyl chloride | 225.09 | 22.5 g | 0.10 |

| N-Chlorosuccinimide (NCS) | 133.53 | 14.7 g | 0.11 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 0.001 |

| Carbon Tetrachloride (CCl4) | 153.82 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methylbenzenesulfonyl chloride (22.5 g, 0.10 mol), N-chlorosuccinimide (14.7 g, 0.11 mol), and carbon tetrachloride (200 mL).

-

Add benzoyl peroxide (0.24 g, 0.001 mol) as a radical initiator.

-

Heat the mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Wash the filtrate with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 2-chloro-5-(chloromethyl)benzenesulfonyl chloride.

Expected Yield: 23-25 g (89-96%).

Part 3: Synthesis of 2-Chloro-5-(hydroxymethyl)benzenesulfonyl chloride

The benzylic chloride is then hydrolyzed to the corresponding alcohol. This nucleophilic substitution reaction proceeds readily due to the stability of the benzylic carbocation intermediate.[2] An aqueous basic solution is used to facilitate the reaction and neutralize the hydrochloric acid byproduct.[3][4][5]

Protocol 3: Hydrolysis of the Benzylic Chloride

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-(chloromethyl)benzenesulfonyl chloride | 259.53 | 26.0 g | 0.10 |

| Sodium Carbonate (Na2CO3) | 105.99 | 12.7 g | 0.12 |

| Water | 18.02 | 200 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend 2-chloro-5-(chloromethyl)benzenesulfonyl chloride (26.0 g, 0.10 mol) in a solution of sodium carbonate (12.7 g, 0.12 mol) in water (200 mL).

-

Heat the mixture to 80-90 °C with vigorous stirring for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-chloro-5-(hydroxymethyl)benzenesulfonyl chloride as a solid.

Expected Yield: 20-22 g (83-91%).

Part 4: Synthesis of 2-Chloro-5-(hydroxymethyl)benzenesulfonamide

The final step is the amination of the sulfonyl chloride to form the sulfonamide. This is a classic and highly efficient reaction where the electrophilic sulfur of the sulfonyl chloride is attacked by the nucleophilic ammonia.[6][7]

Protocol 4: Amination of the Sulfonyl Chloride

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-(hydroxymethyl)benzenesulfonyl chloride | 241.08 | 24.1 g | 0.10 |

| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 50 mL | ~0.74 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

Dissolve 2-chloro-5-(hydroxymethyl)benzenesulfonyl chloride (24.1 g, 0.10 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add an excess of cold aqueous ammonia (50 mL) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Separate the organic layer and wash it with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-chloro-5-(hydroxymethyl)benzenesulfonamide.

-

The crude product can be purified by recrystallization from an ethanol-water mixture to afford a white solid.[8]

Expected Yield: 18-20 g (81-90%).

Characterization

The final product, 2-chloro-5-(hydroxymethyl)benzenesulfonamide, should be characterized to confirm its identity and purity.

-

Molecular Formula: C₇H₈ClNO₃S[9]

-

Molecular Weight: 221.66 g/mol [9]

-

Appearance: White to off-white solid.

-

Purity (Assay): ≥98%[9]

-

Spectroscopic Analysis:

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the sulfonamide protons.

-

¹³C NMR: The spectrum should show the expected number of signals for the carbon atoms in the molecule.

-

IR Spectroscopy: The spectrum should exhibit characteristic absorption bands for the N-H and S=O stretches of the sulfonamide group, and the O-H stretch of the alcohol.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

-

References

- Filo. (2025, December 20). hydrolysis (of benzyl chloride).

- Sciencemadness Wiki. (2021, November 7). Benzyl chloride.

- Google Patents. (1957).

- Gaspa, S., et al. (2025, January 14). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules.

- Google Patents. (1971). Hydrolysis of benzyl chloride to benzyl alcohol. US3557222A.

- BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.

- Snowhite Chemical Co.,LTD. (2025, August 29).

- ECHEMI. (n.d.). Benzyl chloride hydrolysis preparing benzyl alcohol experiment.

- Zheng, B., & Movassaghi, M. (2010).

- Singh, V., & Yadav, M. (2020). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Request PDF.

- Academic Press. (1997).

- BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (2-Chlorophenyl)methanesulfonyl Chloride.

- Pearson. (2024, August 23).

- ResearchGate. (2025, August 6).

- Macmillan Group - Princeton University. (2023, September 28).

- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).

- BenchChem. (2025).

- Google Patents. (1978). Preparation of 2-chloro-4-toluenesulfonyl chloride. US4131619A.

- Google Patents. (2018). Process for the chlorination and iodination of compounds using n-hydroxyphthalimide. EP3318546A1.

- MilliporeSigma. (n.d.). 2-Chlorosulfonyl-4-chlorotoluene.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- Google Patents. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. US4556733A.

- Wiley Online Library. (2022, August 25).

- Thieme. (2024, December 6).

- PubChem. (n.d.). Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-.

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

- Organic Chemistry Portal. (n.d.).

- Sigma-Aldrich. (n.d.). 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride AldrichCPR.

- PubChem. (n.d.). 2-Chloro-5-methylbenzene-1-sulfonyl chloride.

- Arabian Journal of Chemistry. (2023, May 5).

- LookChem. (n.d.). Cas 135484-67-2,Benzenesulfonamide, N-[5-chloro-2-(hydroxymethyl)phenyl].

- Journal of the Chemical Society of Pakistan. (2016). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide.

- PubChem. (n.d.). 4-Chlorotoluene-2-sulphonyl chloride.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-chlorosulphonyl Benzenesulfonamide.

- PubChemLite. (n.d.). 4-chlorotoluene-2-sulphonyl chloride (C7H6Cl2O2S).

- Fluorochem. (n.d.). 2-Chloro-5-methylbenzene-1-sulfonyl chloride.

- Chempharmatech. (n.d.). 2-chloro-5-(hydroxymethyl)benzenesulfonamide.

- Google Patents. (1988). Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. DE3714611A1.

- Google Patents. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. EP0557967A1.

- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.

- PubChem. (n.d.). 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hydrolysis (of benzyl chloride) | Filo [askfilo.com]

- 3. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]

- 4. snowhitechem.com [snowhitechem.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-chloro-5-(hydroxymethyl)benzenesulfonamide-Chempharmatech [chempharmatech.com]

Application Note: High-Precision Functionalization of 2-Chloro-5-(hydroxymethyl)benzenesulfonamide

Executive Summary & Strategic Utility

This application note details the protocols for the chemoselective functionalization of 2-chloro-5-(hydroxymethyl)benzenesulfonamide (CAS: 135484-67-2 analog/fragment). This scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of Carbonic Anhydrase Inhibitors (CAIs) and Nav1.7 ion channel blockers .

The molecule presents a unique synthetic challenge and opportunity: it contains two distinct nucleophiles—a primary sulfonamide (

-

The Challenge: Achieving chemoselectivity between the sulfonamide nitrogen (

) and the primary alcohol oxygen ( -

The Solution: This guide provides self-validating protocols for

-functionalization (Sulfonamide formation extension) and

Critical Analysis: Reactivity & Chemoselectivity[1][2][3][4]

Before initiating synthesis, researchers must understand the competitive landscape of the substrate.

| Functional Group | Reactivity Profile | Primary Synthetic Utility | |

| Sulfonamide ( | Soft Nucleophile (when deprotonated).[1] Poor nucleophile in neutral state. | ~10.0 | Head Group: Binds to Zn(II) in metalloenzymes. Target for |

| Hydroxymethyl ( | Hard Nucleophile .[1] Reactive towards acid chlorides/anhydrides. | ~16.0 | Tail Group: Linker for attaching solubility tags or lipophilic tails. |

| Aryl Chloride ( | Electrophile .[1] Inert under mild conditions. | N/A | Scaffold Core: Can participate in Suzuki/Buchwald couplings under forcing conditions. |

The Selectivity Rule:

-

To target the Sulfonamide (

-selectivity): Use basic conditions (e.g., -

To target the Alcohol (

-selectivity): Use neutral or slightly acidic conditions, or use reagents specific to alcohols (e.g., Silyl chlorides, Mitsunobu reagents) where the neutral sulfonamide is non-reactive.

Protocol A: Chemoselective -Acylation

Objective: Synthesis of

Materials

-

Substrate: 2-chloro-5-(hydroxymethyl)benzenesulfonamide (1.0 equiv)

-

Coupling Partner: Carboxylic Acid (

) (1.2 equiv)[1] -

Coupling Reagents: EDC

HCl (1.5 equiv), DMAP (1.2 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor)[1]

Step-by-Step Methodology

-

Activation: In a flame-dried flask under

, dissolve the carboxylic acid (1.2 equiv) and EDC -

Addition: Add 2-chloro-5-(hydroxymethyl)benzenesulfonamide (1.0 equiv) followed immediately by DMAP (1.2 equiv).

-

Note: DMAP acts as a nucleophilic catalyst and a base. It facilitates the deprotonation of the sulfonamide, making it the dominant nucleophile over the alcohol.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: TLC (5% MeOH in DCM). The product will be less polar than the starting sulfonamide.

-

-

Workup: Dilute with DCM. Wash with 1M HCl (to remove DMAP/EDC), then saturated

, then Brine. -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Gradient: 0

Self-Validation Check:

-

H NMR: Look for the disappearance of the broad

Protocol B: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)

Objective: Synthesis of

Materials

-

Substrate: 2-chloro-5-(hydroxymethyl)benzenesulfonamide (1.0 equiv)

-

Aryl Halide: Aryl Bromide (

) (1.1 equiv)[1] -

Catalyst:

(2 mol%)[1] -

Ligand: Xantphos (4.5 mol%)[1]

-

Base:

(2.0 equiv)[1] -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology

-

Preparation: Charge a reaction vial with the sulfonamide (1.0 equiv), Aryl Bromide (1.1 equiv),

, Xantphos, and -

Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (

concentration). -

Heating: Heat to 100°C for 12–18 hours.

-

Why: High temperature is required for the reductive elimination step in sulfonamide coupling.

is crucial; it is strong enough to deprotonate the sulfonamide but generally spares the alcohol from arylation under these catalytic conditions.

-

-

Workup: Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol C: Functionalization of the Hydroxymethyl Tail

Objective: Converting the

Methodology (Appel Reaction)

-

Reagents: Substrate (1.0 equiv),

(1.2 equiv), -

Selectivity: The Appel reaction is highly selective for primary alcohols. The sulfonamide nitrogen is not nucleophilic enough to attack the phosphonium intermediate.

-

Result: Yields 2-chloro-5-(bromomethyl)benzenesulfonamide .

-

Next Step: This benzyl bromide can be reacted with secondary amines (

) to form solubility-enhancing tails.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent functionalization strategy. Green path targets the sulfonamide head; Red path targets the alcohol tail.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| O-Acylation Observed (Ester formation) | Base was too weak or added too slowly. | Ensure DMAP is present before adding the scaffold. The sulfonamide anion must be formed to outcompete the alcohol. |

| Low Yield in Buchwald | Catalyst poisoning by free alcohol. | Protect |

| Starting Material Insoluble | High polarity of sulfonamide. | Switch solvent to DMF or DMAc. Use gentle heating (40°C) during addition. |

References

-

Acylation of Sulfonamides: BenchChem. Experimental Protocols for Acylation of Sulfonamides. Link

-

Buchwald-Hartwig Coupling: Organic Chemistry Portal.[1][2] Sulfonamide Synthesis by Arylation. Link

-

Chemoselectivity Insights: Katritzky, A. R., et al. "N-Acylation of sulfonamides using N-acylbenzotriazoles."[1] Arkivoc 2004.[3] Link

-

Compound Data: PubChem. 2-chloro-5-(hydroxymethyl)benzenesulfonamide Structure & Properties. Link[1]

Sources

Application Note: Selective Oxidation Protocols for 2-Chloro-5-(hydroxymethyl)benzenesulfonamide in API Synthesis

Introduction & Scope

2-Chloro-5-(hydroxymethyl)benzenesulfonamide is a highly functionalized benzylic alcohol that serves as a critical building block in the synthesis of sulfonamide-based diuretics, such as indapamide and related thiazide-like analogs. The oxidation of its hydroxymethyl group is a pivotal transformation in pharmaceutical manufacturing. Depending on the target active pharmaceutical ingredient (API), the primary alcohol must be selectively oxidized to either an aldehyde (2-chloro-5-formylbenzenesulfonamide ) or exhaustively oxidized to a carboxylic acid (4-chloro-3-sulfamoylbenzoic acid ).

This application note details the mechanistic rationale, quantitative parameters, and validated step-by-step protocols for achieving strictly controlled, divergent oxidation of this substrate.

Mechanistic Pathways & Causality (E-E-A-T)

The presence of the primary sulfonamide (-SO₂NH₂) and the aryl chloride (-Cl) introduces significant chemoselectivity challenges. The choice of oxidant and reaction environment is dictated by the need to protect the sulfonamide moiety from N-chlorination or oxidative cleavage.

-

Aldehyde Synthesis via TEMPO/NaOCl (Mild Oxidation): To arrest the oxidation at the aldehyde stage, the TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system (CH₂Cl₂/H₂O) is highly effective. The addition of KBr accelerates the formation of the active oxoammonium ion. Causality: Maintaining the aqueous phase at a strictly buffered pH of 8.5–9.0 is critical. This specific pH window ensures the hypochlorite selectively regenerates the TEMPO catalyst without causing competitive N-chlorination of the primary sulfonamide, thereby ensuring high chemoselectivity and avoiding over-oxidation.

-

Carboxylic Acid Synthesis via KMnO₄ (Exhaustive Oxidation): For the synthesis of 4-chloro-3-sulfamoylbenzoic acid, a robust and scalable exhaustive oxidation is required. Potassium permanganate (KMnO₄) in an aqueous alkaline medium (KOH or NaOH) is the reagent of choice. Causality: The alkaline environment deprotonates the sulfonamide (pKₐ ~10), forming a highly water-soluble potassium salt. This not only solubilizes the starting material but also electronically deactivates the sulfonamide nitrogen against oxidative degradation, driving the reaction cleanly to the benzoate salt. Subsequent acidification selectively precipitates the desired 4-chloro-3-sulfamoylbenzoic acid, a well-documented synthetic precursor and primary degradation product of indapamide [1][2].

Quantitative Data & Reaction Conditions

The following table summarizes the optimized parameters for both divergent oxidation pathways, allowing for rapid comparison of reaction conditions and expected yields.

| Parameter | Protocol A: Aldehyde Synthesis | Protocol B: Carboxylic Acid Synthesis |

| Target Product | 2-Chloro-5-formylbenzenesulfonamide | 4-Chloro-3-sulfamoylbenzoic acid |

| Oxidant System | NaOCl (1.1 eq) / TEMPO (0.01 eq) | KMnO₄ (2.5 eq) |

| Co-catalyst / Additive | KBr (0.1 eq), NaHCO₃ (Buffer to pH 8.5) | KOH (Aqueous, 1.0 M) |

| Solvent System | CH₂Cl₂ / H₂O (Biphasic) | H₂O (Aqueous Alkaline) |

| Temperature Profile | 0 °C (Strictly controlled) | 75 °C – 80 °C (Reflux) |

| Reaction Time | 1.5 hours | 3 - 4 hours |

| Typical Yield | 85% - 90% | 78% - 85% |

| Purity (HPLC) | > 98.0% | > 99.0% |

Experimental Protocols

Protocol A: Selective Oxidation to 2-Chloro-5-formylbenzenesulfonamide

This protocol is a self-validating system: the transient red/orange color of the organic layer confirms the generation of the active oxoammonium species, while TLC monitoring prevents over-oxidation.

-

Preparation: In a 500 mL round-bottom flask, dissolve 2-chloro-5-(hydroxymethyl)benzenesulfonamide (10.0 g, 45.1 mmol) in dichloromethane (CH₂Cl₂, 150 mL).

-

Catalyst Addition: Add TEMPO (0.07 g, 0.45 mmol, 0.01 eq) and an aqueous solution of KBr (0.54 g, 4.5 mmol, 0.1 eq dissolved in 10 mL H₂O). Stir vigorously to ensure maximum interfacial surface area in the biphasic mixture.

-

Cooling & Buffering: Cool the biphasic mixture to 0 °C in an ice bath. Prepare the oxidant by buffering aqueous NaOCl (bleach, ~10% w/v, 37 mL, ~50 mmol, 1.1 eq) with solid NaHCO₃ until the pH stabilizes at 8.5–9.0.

-

Oxidation: Add the buffered NaOCl solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Monitoring: Stir for an additional 1 hour at 0 °C. Monitor completion via TLC (Silica, Hexanes/EtOAc 1:1, UV detection). The starting material spot should be completely consumed.

-

Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess hypochlorite. Separate the layers. Extract the aqueous phase with CH₂Cl₂ (2 × 50 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aldehyde as a pale-yellow solid.

Protocol B: Exhaustive Oxidation to 4-Chloro-3-sulfamoylbenzoic Acid

This protocol utilizes pH-dependent solubility for self-validation. The product remains fully soluble during the alkaline oxidation and selectively precipitates only upon targeted acidification.

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 2-chloro-5-(hydroxymethyl)benzenesulfonamide (10.0 g, 45.1 mmol) in 1 M aqueous KOH (100 mL). Stir at room temperature until complete dissolution occurs (confirming the formation of the water-soluble potassium sulfonamide salt).

-

Heating: Heat the solution to 75–80 °C using a thermostated oil bath.

-

Oxidation: Slowly add solid potassium permanganate (KMnO₄, 17.8 g, 112.7 mmol, 2.5 eq) in small portions over 1 hour. Caution: This step is exothermic. Control the addition rate to prevent vigorous boiling.

-

Monitoring: Maintain heating at 80 °C for 3 hours. The reaction is visually tracked as the deep purple color of permanganate is replaced by a heavy brown precipitate of manganese dioxide (MnO₂).

-

Filtration: While the mixture is still hot (to keep the benzoate salt dissolved), filter the suspension through a pad of Celite to remove the MnO₂. Wash the filter cake with hot water (2 × 30 mL).

-

Precipitation: Cool the clear, colorless filtrate to 0–5 °C in an ice bath. Carefully acidify the filtrate by dropwise addition of concentrated HCl (37%) until the pH reaches exactly 2.0. A dense white precipitate of 4-chloro-3-sulfamoylbenzoic acid will form immediately.

-

Isolation: Collect the precipitate by vacuum filtration, wash with ice-cold water (50 mL), and dry in a vacuum oven at 60 °C overnight to afford the pure carboxylic acid.

Mandatory Visualization

Divergent oxidation pathways of 2-chloro-5-(hydroxymethyl)benzenesulfonamide.

References

-

Title: Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions Source: Drug Metabolism and Disposition (via PubMed Central) URL: [Link][1]

-

Title: A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide Source: Molecules (MDPI) URL: [Link][2]

Sources

Advanced Application Note: Profiling 2-Chloro-5-(hydroxymethyl)benzenesulfonamide as a Potent Carbonic Anhydrase Inhibitor (CAI)

Executive Summary

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Dysregulation of specific CA isoforms is implicated in a spectrum of pathologies, ranging from glaucoma (hCA II) to tumor metastasis (hCA IX and XII) and infectious diseases [1].

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The design of isoform-selective CAIs is a persistent challenge in medicinal chemistry. The primary pharmacophore of classical CAIs is the primary sulfonamide group (

The incorporation of specific substituents in 2-chloro-5-(hydroxymethyl)benzenesulfonamide provides distinct pharmacological advantages:

-

The Ortho-Chloro Substituent: The bulky, electron-withdrawing chlorine atom at the ortho position restricts the free rotation of the sulfonamide group. This conformational locking pre-organizes the molecule into a favorable binding pose, reducing the entropic penalty upon target engagement. Furthermore, the halogen can engage in specific halogen bonding with the hydrophobic wall of the CA active site (e.g., residues Val121, Val143, Leu198).

-

The Meta-Hydroxymethyl Substituent: The